Cas no 2228415-93-6 (1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde)

1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde
- 2228415-93-6
- SCHEMBL7784552
- EN300-1817830
-
- インチ: 1S/C7H8N2O/c10-4-7(1-2-7)6-3-8-5-9-6/h3-5H,1-2H2,(H,8,9)
- InChIKey: OVTCOIPJBILFOJ-UHFFFAOYSA-N
- ほほえんだ: O=CC1(C2=CN=CN2)CC1
計算された属性
- せいみつぶんしりょう: 136.063662883g/mol
- どういたいしつりょう: 136.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817830-0.25g |
1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde |
2228415-93-6 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1817830-2.5g |
1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde |
2228415-93-6 | 2.5g |
$3051.0 | 2023-09-19 | ||
Enamine | EN300-1817830-0.5g |
1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde |
2228415-93-6 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1817830-5.0g |
1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde |
2228415-93-6 | 5g |
$4517.0 | 2023-06-03 | ||
Enamine | EN300-1817830-1.0g |
1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde |
2228415-93-6 | 1g |
$1557.0 | 2023-06-03 | ||
Enamine | EN300-1817830-0.05g |
1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde |
2228415-93-6 | 0.05g |
$1308.0 | 2023-09-19 | ||
Enamine | EN300-1817830-10g |
1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde |
2228415-93-6 | 10g |
$6697.0 | 2023-09-19 | ||
Enamine | EN300-1817830-0.1g |
1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde |
2228415-93-6 | 0.1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1817830-10.0g |
1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde |
2228415-93-6 | 10g |
$6697.0 | 2023-06-03 | ||
Enamine | EN300-1817830-1g |
1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde |
2228415-93-6 | 1g |
$1557.0 | 2023-09-19 |
1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehydeに関する追加情報
Comprehensive Overview of 1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde (CAS No. 2228415-93-6)
1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde (CAS No. 2228415-93-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This cyclopropane-derived aldehyde features a unique imidazole ring, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular structure combines the rigidity of the cyclopropane moiety with the electron-rich properties of the imidazole ring, offering intriguing possibilities for drug discovery and material science applications.
Recent trends in heterocyclic chemistry highlight the growing demand for imidazole-containing compounds due to their broad-spectrum biological activities. Researchers are particularly interested in 1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde as a precursor for developing novel kinase inhibitors and antimicrobial agents. The compound's aldehyde functional group provides an excellent handle for further derivatization, enabling the creation of diverse molecular libraries for high-throughput screening.
From a synthetic chemistry perspective, the preparation of 1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde typically involves multi-step organic transformations. Modern green chemistry approaches emphasize the use of catalytic methods and atom-economical reactions to improve the sustainability of its production. These advancements align with the pharmaceutical industry's push toward more environmentally friendly synthesis protocols.
The compound's potential extends beyond medicinal chemistry. Materials scientists are exploring its application in designing functional polymers and coordination complexes. The imidazole nitrogen atoms can serve as excellent ligands for metal ions, while the cyclopropane ring contributes to structural stability. This dual functionality makes 1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde particularly valuable for developing advanced materials with tailored properties.
Analytical characterization of 1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde typically involves a combination of NMR spectroscopy, mass spectrometry, and HPLC analysis. These techniques ensure the compound's purity and structural integrity, which are critical for research applications. Recent advancements in analytical instrumentation have significantly improved the detection and quantification of such complex molecules.
In the context of drug discovery, the pharmacophore model of 1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde offers multiple sites for molecular interaction. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, while the aldehyde group serves as a reactive center for forming Schiff bases with amino groups. These features make it particularly valuable for designing targeted therapeutics with improved specificity.
The stability profile of 1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde under various conditions has become a subject of recent investigations. Understanding its degradation pathways and developing appropriate storage conditions are essential for maintaining its utility in long-term research projects. These studies contribute to the growing body of knowledge about compound stability in medicinal chemistry.
From a commercial perspective, the availability of 1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde through chemical suppliers has increased in recent years, reflecting its growing importance in research. However, researchers should verify the certificate of analysis and purity specifications when sourcing this compound to ensure experimental reproducibility.
Future research directions for 1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde may include exploring its potential in bioconjugation chemistry and prodrug design. The compound's unique structural features position it as a promising candidate for developing next-generation therapeutic agents with improved pharmacokinetic properties. As synthetic methodologies continue to advance, we can anticipate broader applications of this versatile building block in various scientific disciplines.
2228415-93-6 (1-(1H-imidazol-5-yl)cyclopropane-1-carbaldehyde) 関連製品
- 888721-34-4(2-methyl-1H-Pyrrolo[2,3-b]pyridin-4-ol)
- 1187928-56-8(3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride)
- 19057-50-2(HHB)
- 1249535-11-2(1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde)
- 2228453-40-3(3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-one)
- 2171627-73-7(3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol)
- 2228855-02-3(2-(4-bromo-3-fluorophenyl)-2-methyloxirane)
- 1261635-80-6(3-Hydroxy-5-(4-(trifluoromethyl)phenyl)pyridine-2-acetic acid)
- 37981-18-3(Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, butyl ester)
- 2138141-93-0(1-Azaspiro[4.5]decan-4-one, 7,7-dimethyl-1-(1-methylethyl)-)




